Perazine Dimaleate
Overview
Description
Synthesis Analysis
The synthesis of Perazine Dimaleate and related compounds often involves strategies that allow for the creation of heterocycles bearing oxazine and thiazine scaffolds. Solid-phase synthesis (SPS) has been utilized to prepare diverse compounds with functionalized oxazine and thiazine derivatives, highlighting the field's expansion to include stereoselective polymer-supported syntheses of morpholines, a related structural class (Králová, Ručilová, & Soural, 2018).
Molecular Structure Analysis
Perazine Dimaleate's molecular structure is characterized by its oxazine derivatives, which derive formally from benzene through substitution of carbon and hydrogen atoms by nitrogen and oxygen. These derivatives have attracted considerable synthetic attention due to their wide range of pharmacological activities, which include acting as sedatives, analgesics, and having antimicrobial properties (Asif & Imran, 2020).
Chemical Reactions and Properties
The chemical reactivity of Perazine Dimaleate and related oxazine and thiazine compounds can be illustrated by their participation in various synthetic routes, including one-pot synthesis methods. These methods have proven to be environmentally benign and economical, facilitating the synthesis of triazine scaffolds that serve as key points for the design and development of pharmaceutical molecules (Kumari & Singh, 2021).
Physical Properties Analysis
The physical properties of Perazine Dimaleate, including solubility, melting point, and stability, are crucial for its formulation and pharmaceutical application. However, specific details on these properties are typically obtained through empirical studies focusing on the compound's preparation and characterization.
Chemical Properties Analysis
The chemical properties of Perazine Dimaleate are influenced by its structural components, including the presence of fluorine atoms, which often improve the compound's electronegativity, stability, and hydrophobic effects. These modifications enhance biological activities and are essential for the development of pharmacological probes (Bakhotmah & Al-Otaibi, 2020).
Scientific Research Applications
Modulation of Immune Response : Chronic treatment with Perazine Dimaleate can alter lipopolysaccharide-induced interleukin-1β levels in rat brains, suggesting that it modulates the reactivity of cells producing IL-1β (Obuchowicz et al., 2006).
Metabolic Interactions : Cytochrome P-450 enzymes and FMO3 are involved in the metabolism of Perazine, indicating its potential to cause clinically significant changes in clearance and interactions with other medications (Störmer et al., 2000).
Lysosomal Trapping Mechanism : Perazine shows significant lysosomal trapping in several tissues, which impacts its pharmacokinetic interactions with antidepressants (Daniel & Wójcikowski, 1999).
Binding Interaction with Proteins : Studies on the binding interaction between Perazine Dimaleate and bovine serum albumin highlight its potential implications in pharmacodynamics (Mahanthappa et al., 2016).
Clinical Use in Schizophrenia : Perazine is used for treating schizophrenia, with a reportedly low level of extrapyramidal adverse effects. However, the evidence on its efficacy and side-effect profile is limited and requires more extensive research (Leucht et al., 2006).
Fluorescence Spectroscopy for Drug Detection : A spectrofluorometric method has been developed for the determination of Perazine Dimaleate, useful in assessing its concentration in pharmaceutical samples (Szydłowska-Czerniak et al., 2001).
Drug Distribution and Interactions : In vivo studies show that Perazine can interact with antidepressants, affecting their distribution and concentration in various tissues (Wójcikowski & Daniel, 2000).
properties
IUPAC Name |
(Z)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S.2C4H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;2*5-3(6)1-2-4(7)8/h2-5,7-10H,6,11-16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDKNYWKLCFCJU-SPIKMXEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84-97-9 (Parent), 110-16-7 (Parent) | |
Record name | Perazine Maleate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
571.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perazine Dimaleate | |
CAS RN |
14516-56-4 | |
Record name | Perazine Maleate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, (Z)-2-butenedioate (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, (Z)-2-butenedioate (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERAZINE DIMALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VG1507988 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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